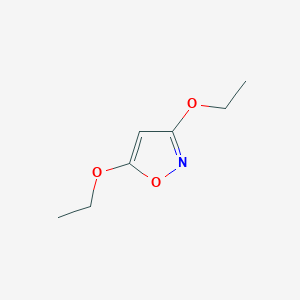
3,5-Diethoxyisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethoxyisoxazole, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Anticancer Activity
The 3,5-dimethylisoxazole derivatives have been explored as potential anticancer agents due to their ability to inhibit bromodomain proteins, which play a crucial role in the regulation of gene expression. Bromodomains recognize acetylated lysine residues on histones and other proteins, making them important targets in cancer therapy.
- Bromodomain Inhibition : Research indicates that 3,5-dimethylisoxazole acts as an acetyl-lysine bioisostere, effectively displacing acetylated histone-mimicking peptides from bromodomains. This interaction is critical for developing selective inhibitors that can modulate gene expression linked to cancer progression .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 3,5-Dimethylisoxazole | 4.8 | BRD4(1) |
| I-BET151 | 0.1 | BET bromodomains |
| PFI-1 | 0.5 | BET bromodomains |
1.2 Structure-Activity Relationship Studies
The optimization of 3,5-dimethylisoxazole derivatives has led to the identification of compounds with enhanced potency against various cancer cell lines. Structure-guided design approaches have been employed to modify the isoxazole core, leading to improved ligand efficiency and selectivity .
Photochemistry and Reaction Dynamics
2.1 Photoisomerization Studies
The photochemical properties of 3,5-dimethylisoxazole have been extensively studied to understand its reaction dynamics under UV irradiation. These studies reveal insights into the mechanisms of photoisomerization and the formation of intermediates such as nitrile ylides and azirines .
- Experimental Findings : Using matrix-isolated spectroscopy, researchers confirmed the existence of nitrile ylides during the photoreaction processes and proposed various reaction pathways that contribute to the understanding of isomerization mechanisms .
Synthetic Applications
3.1 Synthetic Intermediates
3,5-Diethoxyisoxazole derivatives serve as valuable synthetic intermediates in organic synthesis due to their unique reactivity profiles. They can undergo transformations that allow for the introduction of various functional groups, making them versatile building blocks in chemical synthesis .
- Chiral Catalysis : The isoxazole nucleus exhibits properties that facilitate interactions with chiral catalysts, enhancing its utility in asymmetric synthesis .
Case Studies
Case Study 1: Development of Bromodomain Inhibitors
A study focused on optimizing 3,5-dimethylisoxazole derivatives led to the discovery of potent inhibitors for the BET bromodomain family. The synthesized compounds demonstrated significant antiproliferative effects on acute myeloid leukemia cells while exhibiting low cytotoxicity in non-cancerous cell lines .
Case Study 2: Photochemical Behavior Analysis
In another study investigating the photochemical behavior of 3,5-dimethylisoxazole, researchers utilized advanced spectroscopic techniques to elucidate reaction pathways during UV irradiation. This research provided critical insights into the mechanisms governing isomerization and product formation under specific conditions .
Propriétés
Numéro CAS |
119224-74-7 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3,5-diethoxy-1,2-oxazole |
InChI |
InChI=1S/C7H11NO3/c1-3-9-6-5-7(10-4-2)11-8-6/h5H,3-4H2,1-2H3 |
Clé InChI |
LXEJWJQGMRMGLH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NO1)OCC |
SMILES canonique |
CCOC1=CC(=NO1)OCC |
Synonymes |
Isoxazole, 3,5-diethoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















